molecular formula C7H3Br3ClF B6338832 5-Bromo-4-chloro-2-fluorobenzal bromide CAS No. 1301739-73-0

5-Bromo-4-chloro-2-fluorobenzal bromide

Cat. No.: B6338832
CAS No.: 1301739-73-0
M. Wt: 381.26 g/mol
InChI Key: RZMWSDBPHWEZKR-UHFFFAOYSA-N
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Description

5-Bromo-4-chloro-2-fluorobenzal bromide is an organic compound with the molecular formula C7H2Br2ClF It is a derivative of benzene, where the benzene ring is substituted with bromine, chlorine, and fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-4-chloro-2-fluorobenzal bromide typically involves the bromination of 5-Bromo-4-chloro-2-fluorobenzaldehyde. The reaction is carried out in the presence of a brominating agent such as bromine or N-bromosuccinimide (NBS) in an appropriate solvent like carbon tetrachloride or chloroform. The reaction conditions usually involve maintaining a low temperature to control the reaction rate and prevent over-bromination.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified through techniques such as recrystallization or distillation.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-4-chloro-2-fluorobenzal bromide undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine, chlorine, and fluorine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Electrophilic Substitution: Reagents like aluminum chloride or iron(III) chloride in solvents such as dichloromethane.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride in solvents like ether or tetrahydrofuran (THF).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while oxidation and reduction can lead to the formation of different functionalized benzene compounds.

Scientific Research Applications

5-Bromo-4-chloro-2-fluorobenzal bromide has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Employed in the study of biochemical pathways and interactions due to its unique substituents.

    Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Bromo-4-chloro-2-fluorobenzal bromide involves its interaction with specific molecular targets. The bromine, chlorine, and fluorine atoms can participate in various chemical interactions, influencing the compound’s reactivity and binding affinity. These interactions can affect biochemical pathways and molecular processes, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-4-chloro-2-fluorobenzaldehyde: A precursor in the synthesis of 5-Bromo-4-chloro-2-fluorobenzal bromide.

    5-Bromo-4-chloro-2-fluorobenzoic acid: Another derivative with similar substituents but different functional groups.

    5-Bromo-4-chloro-2-fluorobenzyl alcohol: A related compound with an alcohol functional group.

Uniqueness

This compound is unique due to its specific combination of bromine, chlorine, and fluorine substituents on the benzene ring. This unique substitution pattern imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.

Properties

IUPAC Name

1-bromo-2-chloro-5-(dibromomethyl)-4-fluorobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Br3ClF/c8-4-1-3(7(9)10)6(12)2-5(4)11/h1-2,7H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZMWSDBPHWEZKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Br)Cl)F)C(Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Br3ClF
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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